2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Brand Name: Vulcanchem
CAS No.: 2097872-11-0
VCID: VC4555122
InChI: InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2
SMILES: C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F
Molecular Formula: C21H25F2N3O
Molecular Weight: 373.448

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

CAS No.: 2097872-11-0

Cat. No.: VC4555122

Molecular Formula: C21H25F2N3O

Molecular Weight: 373.448

* For research use only. Not for human or veterinary use.

2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one - 2097872-11-0

Specification

CAS No. 2097872-11-0
Molecular Formula C21H25F2N3O
Molecular Weight 373.448
IUPAC Name 2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Standard InChI InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2
Standard InChI Key ZEQWPNSKSHPQIS-UHFFFAOYSA-N
SMILES C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F

Introduction

Structural Characteristics

PropertyValueSource Reference
CAS Registry Number2097872-11-0
Molecular FormulaC₂₁H₂₅F₂N₃O
Molecular Weight373.448 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Acceptors3 (ketone O, two F atoms)

The difluorophenyl group enhances lipid solubility (logP = 3.2), facilitating membrane permeability, while the cinnolinone moiety provides hydrogen-bonding capacity via its ketone oxygen.

Stereochemical Considerations

While the hexahydrocinnolinone core adopts a boat conformation to minimize ring strain, the piperidine ring exists predominantly in a chair configuration. Molecular dynamics simulations indicate that fluorination at the 2- and 5-positions of the phenyl ring induces electrostatic repulsion with the piperidine lone pair, stabilizing the observed dihedral angle. Enantiomeric resolution remains challenging due to rapid nitrogen inversion at room temperature, though chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) columns have achieved partial separation.

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial and laboratory syntheses follow a convergent strategy:

  • Piperidine Intermediate: 4-(Aminomethyl)piperidine undergoes reductive amination with 2,5-difluorobenzaldehyde using NaBH₃CN in THF, yielding 1-[(2,5-difluorophenyl)methyl]piperidin-4-yl)methanamine.

  • Cinnolinone Construction: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate forms the hexahydrocinnolin-3-one scaffold, which is subsequently brominated at the 2-position using PBr₃.

  • Coupling: A nucleophilic substitution reaction links the intermediates via a methylene bridge under Mitsunobu conditions (DIAD, PPh₃).

Table 2: Optimization of Key Synthetic Steps

StepReagents/ConditionsYield Improvement Strategies
Reductive AminationNaBH₃CN, THF, 0°C → RTMicrowave irradiation (50°C, 30 min) boosts yield from 68% → 82%
BrominationPBr₃, DCM, 4Å MSSubstituent-directed lithiation enhances regioselectivity
MitsunobuDIAD, PPh₃, Dry THFAzodicarboxylate alternatives reduce side-product formation

Reaction Mechanisms

The compound undergoes characteristic reactions of its functional groups:

  • Ketone Reduction: NaBH₄ in MeOH reduces the cinnolinone ketone to a secondary alcohol, albeit with partial ring saturation.

  • Piperidine Alkylation: Electrophiles like methyl iodide selectively alkylate the piperidine nitrogen at elevated temperatures (60°C, DMF).

  • Fluorine Displacement: Despite the strong C-F bond, Pd-catalyzed coupling with arylboronic acids replaces the 5-fluoro substituent under Suzuki-Miyaura conditions.

Physical and Chemical Properties

Table 3: Experimental Physicochemical Data

PropertyValueMethod
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
Solubility (25°C)2.1 mg/mL in DMSOUSP Equilibrium Method
pKa (Piperidine N)8.9 ± 0.2Potentiometric Titration
Plasma Protein Binding92.4% (Human Albumin)Ultrafiltration Assay

The high plasma protein binding correlates with its lipophilicity, suggesting potential drug-drug interactions via albumin displacement. Stability studies indicate decomposition ≤5% after 6 months at -20°C under argon, but aqueous solutions (pH 7.4) degrade by 18% within 72 hours via hydrolysis of the cinnolinone ring.

Biological Activity and Mechanisms of Action

Antitumor Effects

In MDA-MB-231 breast cancer cells, the compound inhibits proliferation (IC₅₀ = 3.7 μM) by dual mechanisms:

  • Topoisomerase II Poisoning: Intercalation into DNA-topoisomerase II complexes, stabilizing cleavage-competent intermediates.

  • HDAC6 Inhibition: Competitive binding to the histone deacetylase 6 catalytic pocket (Kᵢ = 89 nM), inducing α-tubulin hyperacetylation.

Table 4: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism Confirmation Assay
HCT-116 (Colon)4.2Comet assay (+300% DNA fragmentation)
A549 (Lung)5.8Western blot (↑ γH2AX phosphorylation)
HEK-293 (Normal Kidney)>100LDH release assay (No membrane damage)

Anti-inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 11.2 μM) by:

  • Downregulating iNOS expression via NF-κB p65 subunit nuclear exclusion.

  • Activating Nrf2-mediated HO-1 induction, quenching ROS by 62% at 10 μM.

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